molecular formula C13H13NO2 B1307088 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878424-18-1

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1307088
CAS No.: 878424-18-1
M. Wt: 215.25 g/mol
InChI Key: GGKCNSFCOYBNFJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a pyrrole ring, which is further substituted with methyl groups and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids).

Major Products Formed

    Oxidation: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)ethan-1-one: A simpler analog with similar structural features but lacking the pyrrole ring.

    2-(2-Hydroxyphenyl)benzotriazole: Contains a benzotriazole ring instead of a pyrrole ring, used as a UV absorber.

    1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: A chalcone derivative with a thiophene ring.

Uniqueness

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and a pyrrole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKCNSFCOYBNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390341
Record name 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878424-18-1
Record name 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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